PR-104A - 680199-06-8

PR-104A

Catalog Number: EVT-279626
CAS Number: 680199-06-8
Molecular Formula: C14H19BrN4O9S
Molecular Weight: 499.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PR-104A is a novel hypoxia-targeted anticancer agent, showing modest but significant selectivity for anoxic cells.
Source and Classification

PR-104A originates from the phosphate ester PR-104, which is a prodrug that is rapidly converted in vivo to PR-104A. This compound falls under the category of bioreductive prodrugs, specifically targeting hypoxic conditions often found in solid tumors. The classification of PR-104A as a nitrogen mustard emphasizes its mechanism of action involving DNA alkylation and crosslinking, which is a common feature among chemotherapeutic agents.

Synthesis Analysis

The synthesis of PR-104A involves several key steps that transform precursor compounds into the active drug. The primary method includes:

  1. Starting Materials: The synthesis begins with dinitrobenzamide precursors.
  2. Refluxing: The compound is refluxed with silver mesylate in acetonitrile, leading to the formation of PR-104A.
  3. Purification: The resulting product is purified through silica gel chromatography to isolate pure PR-104A.
  4. Yield: Typical yields for these reactions range from 72% to 82% for various analogs synthesized alongside PR-104A .

The synthesis process emphasizes the importance of controlling reaction conditions such as temperature and solvent choice to optimize yield and purity.

Molecular Structure Analysis

PR-104A has a complex molecular structure characterized by:

  • Chemical Formula: C11_{11}H12_{12}N4_{4}O4_{4}
  • Molecular Weight: Approximately 264.24 g/mol
  • Functional Groups: The structure includes two nitro groups (–NO2_2), which are critical for its activation under hypoxic conditions. The presence of a nitrogen mustard moiety allows it to engage in DNA alkylation.

The molecular structure facilitates its bioreductive properties, enabling it to be activated in low oxygen environments typical of many tumors, thus enhancing its therapeutic efficacy against cancer cells .

Chemical Reactions Analysis

PR-104A undergoes several critical chemical reactions:

  1. Reduction: In hypoxic conditions, PR-104A is reduced by one-electron reductases to form hydroxylamine (PR-104H) and amine (PR-104M) metabolites.
  2. DNA Crosslinking: These metabolites are highly reactive nitrogen mustards that can crosslink DNA strands, leading to cytotoxicity.
  3. Metabolic Pathways: The reduction process can occur via multiple pathways, including those mediated by aldo-keto reductase 1C3, which operates independently of oxygen .

These reactions highlight the dual mechanism of action where both hypoxia-dependent and independent pathways contribute to the drug's effectiveness.

Mechanism of Action

The mechanism of action for PR-104A involves:

  1. Activation Under Hypoxia: Upon entering hypoxic tumor cells, PR-104A is activated through reduction processes that convert it into potent DNA crosslinking agents.
  2. DNA Interaction: Once activated, these metabolites bind covalently to DNA, forming crosslinks that prevent proper DNA replication and transcription.
  3. Cell Death Induction: This disruption leads to apoptosis or programmed cell death in cancer cells, particularly effective in solid tumors characterized by hypoxic regions .

The selectivity for hypoxic cells allows PR-104A to spare normal tissues that are well oxygenated, potentially reducing side effects associated with traditional chemotherapeutics.

Physical and Chemical Properties Analysis

PR-104A exhibits several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in organic solvents but limited solubility in water due to its lipophilic nature.
  • Partition Coefficient (Log D): The Log D value indicates favorable distribution properties for cellular uptake, which is crucial for its pharmacokinetic profile.
  • Stability: PR-104A remains stable under physiological conditions but can be activated rapidly under reducing environments typical of tumor hypoxia .

These properties are essential for understanding how PR-104A behaves in biological systems and its potential efficacy as an anticancer agent.

Applications

PR-104A has significant implications in cancer therapy:

  1. Clinical Trials: Currently undergoing phase II clinical trials, it shows promise as a treatment option for various solid tumors characterized by hypoxia.
  2. Combination Therapy: Its effectiveness may be enhanced when used in conjunction with other anticancer agents that do not target hypoxic cells directly.
  3. Research Tool: Beyond therapeutic applications, PR-104A serves as a valuable tool in research settings for studying hypoxia-related mechanisms in cancer biology .

The ongoing research into its pharmacodynamics and pharmacokinetics aims to refine its application strategies further and improve patient outcomes in oncology treatments.

Properties

CAS Number

680199-06-8

Product Name

PR-104A

IUPAC Name

2-[N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate

Molecular Formula

C14H19BrN4O9S

Molecular Weight

499.29 g/mol

InChI

InChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21)

InChI Key

AZICEEZSDKZDHX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO

Solubility

Soluble in DMSO

Synonyms

PR-104A

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.